molecular formula C8H8N2O2S4 B10900296 Rhodanine, 3,3'-ethylenedi- CAS No. 14399-78-1

Rhodanine, 3,3'-ethylenedi-

Cat. No.: B10900296
CAS No.: 14399-78-1
M. Wt: 292.4 g/mol
InChI Key: MMOVOMSMFLJLDS-UHFFFAOYSA-N
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Description

Rhodanine, 3,3’-ethylenedi- is a heterocyclic compound that belongs to the thiazolidinone family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodanine, 3,3’-ethylenedi- can be synthesized through several methods. One common approach involves the reaction of rhodanine with ethylenediamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of rhodanine, 3,3’-ethylenedi- often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3,3’-ethylenedi- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Rhodanine, 3,3’-ethylenedi- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rhodanine, 3,3’-ethylenedi- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

  • Rhodanine-3-acetic acid
  • Rhodanine-3-propionic acid
  • Rhodanine-3-butyric acid

Uniqueness

Rhodanine, 3,3’-ethylenedi- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Properties

CAS No.

14399-78-1

Molecular Formula

C8H8N2O2S4

Molecular Weight

292.4 g/mol

IUPAC Name

3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H8N2O2S4/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2

InChI Key

MMOVOMSMFLJLDS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CCN2C(=O)CSC2=S

Origin of Product

United States

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